Ethyl 4-hydroxy-2-methylnicotinate
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Overview
Description
Ethyl 4-hydroxy-2-methylnicotinate is an organic compound with the molecular formula C9H11NO3 It is a derivative of nicotinic acid, featuring an ethyl ester group, a hydroxyl group at the 4-position, and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-hydroxy-2-methylnicotinate typically involves the esterification of 4-hydroxy-2-methylnicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various reduced nicotinate derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various reduced forms of the nicotinate .
Scientific Research Applications
Ethyl 4-hydroxy-2-methylnicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 4-hydroxy-2-methylnicotinate involves its interaction with specific molecular targets in the body. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses .
Comparison with Similar Compounds
Ethyl 4-hydroxy-2-methylnicotinate can be compared with other similar compounds such as:
Methyl nicotinate: Similar in structure but with a methyl ester group instead of an ethyl ester.
Ethyl nicotinate: Lacks the hydroxyl and methyl groups present in this compound.
4-hydroxy-2-methylnicotinic acid: The parent acid form of the compound.
Uniqueness: this compound is unique due to the presence of both the hydroxyl and methyl groups, which confer specific chemical and biological properties that are not found in its simpler analogs .
Biological Activity
Ethyl 4-hydroxy-2-methylnicotinate (CAS Number: 887572-59-0) is a derivative of nicotinic acid characterized by the presence of a hydroxyl group and an ethyl ester. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, synthesis methods, and mechanisms of action, supported by relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula: C10H12N2O3
- IUPAC Name: Ethyl 6-amino-4-hydroxy-2-methylnicotinate
The specific arrangement of functional groups in this compound contributes to its reactivity and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown its effectiveness against various bacterial strains, suggesting that it may inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways. The exact mechanisms remain under investigation, but potential interactions with bacterial enzymes are being explored.
Anticancer Potential
This compound has also been studied for its anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The compound appears to induce apoptosis (programmed cell death) in these cells, potentially through the modulation of signaling pathways involved in cell survival and death.
The biological effects of this compound are believed to stem from its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may act as an inhibitor or modulator of certain enzymes involved in metabolic processes.
- Receptor Binding: It is hypothesized that this compound interacts with receptors that regulate cellular signaling pathways, influencing gene expression and cellular responses.
Synthesis Methods
This compound can be synthesized through several methods, typically involving the reaction of 6-amino-4-hydroxy-2-methylnicotinic acid with ethanol in the presence of a catalyst. The reaction conditions usually require refluxing for several hours to ensure complete esterification. Alternative synthetic routes may optimize yield and purity by employing different reagents and conditions.
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with related compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Ethyl 6-amino-4-hydroxy-2-methylnicotinate | Hydroxyl group at position 4 | Antimicrobial, anticancer |
Mthis compound | Methyl ester instead of ethyl | Antioxidant, potential anticancer |
Ethyl 4-bromo-2-methylnicotinate | Bromine substitution affecting reactivity | Investigated for enzyme inhibition |
This table highlights how variations in structure can influence biological activity and potential therapeutic applications.
Case Studies
Recent studies have highlighted the therapeutic potential of this compound:
- Antimicrobial Efficacy : A study evaluated the compound against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations.
- Cancer Cell Proliferation : In vitro tests showed that treatment with this compound resulted in a dose-dependent decrease in cell viability among various cancer cell lines.
- Mechanistic Insights : Ongoing research aims to elucidate the specific signaling pathways affected by this compound, focusing on its role in apoptosis induction in cancer cells.
Properties
CAS No. |
260389-91-1 |
---|---|
Molecular Formula |
C9H11NO3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
ethyl 2-methyl-4-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C9H11NO3/c1-3-13-9(12)8-6(2)10-5-4-7(8)11/h4-5H,3H2,1-2H3,(H,10,11) |
InChI Key |
DIDKGWJCQQERDP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC=CC1=O)C |
Origin of Product |
United States |
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